N-(2,4-dimethoxyphenyl)methanesulfonamide is a sulfonamide compound characterized by the presence of a methanesulfonamide group attached to a 2,4-dimethoxyphenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.
This compound falls under the category of sulfonamides, which are derivatives of sulfanilamide and contain a sulfonamide functional group. These compounds are widely recognized for their antibacterial properties and are used in various therapeutic applications. The specific structure of N-(2,4-dimethoxyphenyl)methanesulfonamide suggests potential roles in drug design, especially in targeting specific biological pathways.
The synthesis of N-(2,4-dimethoxyphenyl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This method typically yields the desired sulfonamide with moderate to high efficiency.
The molecular formula for N-(2,4-dimethoxyphenyl)methanesulfonamide is , with a molecular weight of approximately 241.28 g/mol. The structure features:
N-(2,4-dimethoxyphenyl)methanesulfonamide can participate in various chemical reactions typical for sulfonamides:
These reactions are significant in synthesizing derivatives or modifying the compound for enhanced biological activity.
The mechanism of action for N-(2,4-dimethoxyphenyl)methanesulfonamide largely depends on its interactions at the molecular level within biological systems. Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects:
Relevant data regarding its spectral characteristics (e.g., Infrared spectroscopy) can provide insights into functional groups present within the molecule, aiding in structural confirmation.
N-(2,4-dimethoxyphenyl)methanesulfonamide has potential applications in:
Methanesulfonamide derivatives have evolved substantially since the pioneering antibacterial era initiated by sulfanilamide (Prontosil®) in the 1930s. The transition from simple arylamino sulfonamides to N-alkylsulfonamides represented a critical advancement, addressing critical limitations in antibacterial spectrum and toxicity profiles. Methanesulfonamide (CH₃SO₂NH–) emerged as a particularly significant pharmacophore due to its inherent metabolic stability – resisting both hydrolytic degradation and cytochrome-mediated deactivation – combined with its compact molecular geometry that facilitates deep penetration into enzymatic binding clefts. These properties propelled the development of numerous therapeutic agents featuring the methanesulfonamide moiety, including the anticonvulsant zonisamide (1990), the antiarrhythmic sotalol (1992), and the COX-2 inhibitor celecoxib (1998) [1]. The structural versatility of methanesulfonamides became increasingly evident as they demonstrated efficacy across unrelated target classes, functioning as carbonic anhydrase inhibitors (e.g., acetazolamide derivatives), kinase inhibitors (e.g., vemurafenib), and selective estrogen receptor degraders. This pluripotency stems from the methanesulfonamide group's ability to participate in diverse binding interactions, including hydrogen bonding through both oxygen and nitrogen atoms, electrostatic contacts via the polarized S=O bonds, and coordination with metal ions in enzymatic active sites [5] [8]. The structural progression from simple benzenesulfonamides to compounds like N-(2,4-dimethoxyphenyl)methanesulfonamide reflects medicinal chemistry's ongoing refinement of sulfonamide-based therapeutics toward greater target specificity and optimized pharmacokinetic profiles.
The 2,4-dimethoxyphenyl substituent in N-(2,4-dimethoxyphenyl)methanesulfonamide contributes substantially to the compound's potential bioactivity profile through multifaceted chemical mechanisms. Position-specific methoxy substitutions create a distinct electronic configuration characterized by heightened electron density at the para position relative to the methanesulfonamide attachment point. This electron-rich environment significantly influences molecular recognition events by modulating the sulfonamide's hydrogen-bonding capacity and acidity (pKa). Comparative studies demonstrate that 2,4-dimethoxy substitution enhances metabolic stability relative to unsubstituted phenyl analogs by impeding cytochrome P450-mediated hydroxylation, particularly at the sterically shielded ortho position [10]. This protective effect extends biological half-lives in preclinical models, addressing a key limitation of many early-generation sulfonamides. The planar aromatic framework provides essential hydrophobic contacts in target binding pockets, while the methoxy oxygen atoms serve as hydrogen bond acceptors, as evidenced in crystallographic studies of structurally related carbonic anhydrase inhibitors [8]. From a medicinal chemistry perspective, this motif offers strategic advantages in solubility optimization – the methoxy groups moderately increase water solubility relative to alkyl or halogen substituents while maintaining favorable log P values (typically 1.5-2.5). This balanced lipophilicity facilitates membrane permeability without compromising aqueous dissolution, addressing a critical challenge in sulfonamide drug development. The 2,4-dimethoxybenzylamine precursor (CAS 20781-20-8) serves as the principal synthetic building block for generating this specialized pharmacophore, enabling efficient construction of diverse analogs for structure-activity relationship studies [10].
Contemporary research on N-(2,4-dimethoxyphenyl)methanesulfonamide primarily investigates its application as a selective enzyme inhibitor scaffold, particularly targeting metalloenzymes where the sulfonamide moiety coordinates active-site zinc ions. Significant focus centers on the carbonic anhydrase isoforms hCA IX and XII, which are overexpressed in hypoxic tumor environments and implicated in pH regulation supporting cancer progression [8]. Preliminary molecular docking analyses suggest the 2,4-dimethoxyphenyl group enables unique van der Waals contacts within the hydrophobic regions of these isoforms, potentially conferring selectivity over ubiquitously expressed off-target isoforms (hCA I/II). However, comprehensive in vitro selectivity profiles remain undetermined. Research gaps persist regarding the compound's antibacterial spectrum against resistant Gram-negative pathogens – while classical sulfonamides target dihydropteroate synthase, the steric and electronic influence of the dimethoxy substituent on enzyme binding kinetics remains unquantified [5]. Additionally, fundamental pharmacokinetic parameters including oral bioavailability, plasma protein binding, and blood-brain barrier penetration have not been systematically characterized. The absence of high-resolution crystallographic data depicting the compound bound to biological targets represents a critical knowledge gap, impeding rational structure-based optimization. Recent synthetic innovations enable diversification at multiple sites: modification of sulfonamide nitrogen (N-alkylation), methoxy group replacement (halogen, trifluoromethyl), and sulfonyl group variation (trifluoromethanesulfonyl, phenylsulfonyl) [3] [9]. Yet, systematic structure-activity relationship studies correlating these structural variations with potency against specific target families remain underdeveloped. Addressing these knowledge gaps could unlock significant therapeutic potential, particularly in oncology and antimicrobial applications where new mechanistic approaches are urgently needed.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: